molecular formula C12H18N2O3 B1532233 N-(2,3-Dimethoxypyridin-4-yl)pivalamide CAS No. 1171919-96-2

N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Cat. No.: B1532233
CAS No.: 1171919-96-2
M. Wt: 238.28 g/mol
InChI Key: OUTSFDFEIXJCRA-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxypyridin-4-yl)pivalamide: is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is a derivative of pyridine, featuring two methoxy groups at the 2 and 3 positions and a pivalamide group at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Chemistry: N-(2,3-Dimethoxypyridin-4-yl)pivalamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals.

Safety and Hazards

N-(2,3-Dimethoxypyridin-4-yl)pivalamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 , indicating that it may be harmful if swallowed and causes serious eye irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide typically involves the reaction of 2,3-dimethoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Dimethoxypyridin-4-yl)pivalamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the pyridine ring, potentially forming piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxypyridin-4-yl)pivalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and methoxy groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
  • N-(2-Bromopyridin-3-yl)pivalamide
  • N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
  • N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

Comparison: N-(2,3-Dimethoxypyridin-4-yl)pivalamide is unique due to the presence of two methoxy groups at the 2 and 3 positions, which can influence its reactivity and biological activity. In contrast, similar compounds with different substituents may exhibit distinct chemical and biological properties, making this compound a valuable compound for specific applications .

Properties

IUPAC Name

N-(2,3-dimethoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)11(15)14-8-6-7-13-10(17-5)9(8)16-4/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSFDFEIXJCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215705
Record name N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-96-2
Record name N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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